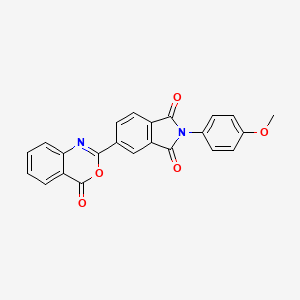![molecular formula C22H16Cl2N2O B11558773 (7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11558773.png)
(7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7E)-2-AMINO-4-(4-CHLOROPHENYL)-7-[(4-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of amino, chlorophenyl, and carbonitrile functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-2-AMINO-4-(4-CHLOROPHENYL)-7-[(4-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7E)-2-AMINO-4-(4-CHLOROPHENYL)-7-[(4-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7E)-2-AMINO-4-(4-CHLOROPHENYL)-7-[(4-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated for the treatment of various diseases. Its ability to interact with specific biological targets makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, (7E)-2-AMINO-4-(4-CHLOROPHENYL)-7-[(4-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE may be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (7E)-2-AMINO-4-(4-CHLOROPHENYL)-7-[(4-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (7E)-2-AMINO-4-(4-BROMOPHENYL)-7-[(4-BROMOPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE
- (7E)-2-AMINO-4-(4-FLUOROPHENYL)-7-[(4-FLUOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE
Uniqueness
The uniqueness of (7E)-2-AMINO-4-(4-CHLOROPHENYL)-7-[(4-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE lies in its specific substitution pattern and the presence of both amino and carbonitrile groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C22H16Cl2N2O |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
(7E)-2-amino-4-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile |
InChI |
InChI=1S/C22H16Cl2N2O/c23-16-6-1-13(2-7-16)11-15-5-10-18-20(14-3-8-17(24)9-4-14)19(12-25)22(26)27-21(15)18/h1-4,6-9,11,20H,5,10,26H2/b15-11+ |
InChI Key |
CBGMIOSUEWUDCY-RVDMUPIBSA-N |
Isomeric SMILES |
C\1CC2=C(/C1=C/C3=CC=C(C=C3)Cl)OC(=C(C2C4=CC=C(C=C4)Cl)C#N)N |
Canonical SMILES |
C1CC2=C(C1=CC3=CC=C(C=C3)Cl)OC(=C(C2C4=CC=C(C=C4)Cl)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-((E)-{[hydroxy(diphenyl)acetyl]hydrazono}methyl)phenyl 2-furoate](/img/structure/B11558693.png)
![(3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11558697.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B11558698.png)
![5,5'-oxybis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11558700.png)
![2-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11558704.png)
![N'-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11558707.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11558708.png)
![2-Bromo-6-[(E)-[(2,3-dichlorophenyl)imino]methyl]-4-nitrophenol](/img/structure/B11558719.png)
![4-chloro-2-[(Z)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol](/img/structure/B11558724.png)

![4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11558747.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11558751.png)


